molecular formula C14H13N5O3S2 B2354514 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide CAS No. 615282-25-2

2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B2354514
CAS No.: 615282-25-2
M. Wt: 363.41
InChI Key: FIGOVWQUICFBRE-UHFFFAOYSA-N
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Description

The compound “2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide” is a thiazolidinone derivative characterized by a complex heterocyclic framework. Its structure features a central thiazolidin-5-yl core substituted with a hydrazono group (─N=N─) linked to a 2-oxothiazolidin-4-ylidene moiety and an N-phenylacetamide side chain.

The synthesis of such compounds typically involves condensation reactions between hydrazide derivatives and thiocarbonyl-containing precursors. For instance, highlights the reaction of hydrazides with thiocarbonyl-bis-thioglycolic acid to form 2-thioxothiazolidin-4-one derivatives, a pathway likely relevant to this compound’s preparation . Similarly, describes the use of carbodiimide coupling agents (e.g., EDC/HOBt) to form acetamide linkages, which may align with the N-phenylacetamide moiety in the target molecule .

Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c20-11(15-8-4-2-1-3-5-8)6-9-12(21)17-13(24-9)19-18-10-7-23-14(22)16-10/h1-5,9H,6-7H2,(H,15,20)(H,16,18,22)(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGOVWQUICFBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)/NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal domains. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of thiosemicarbazones with various electrophiles. For instance, 2-(4-Oxothiazolidin-2-ylidene)-acetamides were synthesized from 2-cyano-3-mercapto-3-phenylaminoacrylamides through a series of cyclocondensation reactions. These reactions yield compounds that can be further modified to enhance their biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the target compound. For example, a series of 2-(4-Oxothiazolidin-2-ylidene)-acetamides exhibited significant antimicrobial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 8–64 µg/mL, indicating promising antibacterial properties .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µg/mL)
5aE. coli16
5bStaphylococcus aureus32
5cPseudomonas aeruginosa64
9aKlebsiella pneumoniae8

Antifungal Activity

In addition to antibacterial effects, thiazolidinone derivatives have been evaluated for antifungal activity. A study reported that certain derivatives demonstrated effective fungicidal activity against strains such as Candida albicans and Cryptococcus neoformans, with EC50 values as low as 0.85 µg/mL against specific fungal strains .

Table 2: Antifungal Activity of Thiazolidinone Derivatives

CompoundFungal StrainEC50 (µg/mL)
4eA. solani0.85
4fP. lingam2.29

The mechanism by which thiazolidinone derivatives exert their biological effects is not fully elucidated but may involve disruption of cell membrane integrity and interference with metabolic pathways in microbial cells. Scanning electron microscopy (SEM) studies have shown that these compounds can cause significant morphological changes in bacterial cells, leading to cell lysis and death .

Case Studies

  • Antimycobacterial Activity : A recent study evaluated several thiazolidinone derivatives for their activity against Mycobacterium tuberculosis. One compound demonstrated an inhibition rate of up to 98% at a concentration of 6.25 µg/mL, highlighting the potential for developing new antitubercular agents .
  • Nematicidal Activity : The nematicidal properties of thiazolidinone derivatives were also explored, showing promising results against Meloidogyne incognita, with complete mortality observed at higher concentrations .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazolidinone derivatives often involves multi-step processes that include the formation of hydrazones and the incorporation of various functional groups. The compound can be synthesized through a reaction involving thiazolidinones and hydrazones, typically characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compounds, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related compounds display effectiveness against a range of bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
  • Fungal strains : Candida albicans

The antimicrobial activity is often assessed using methods such as disk diffusion assays, which measure the inhibition zones around antibiotic-infused disks placed on agar plates inoculated with the target microorganisms. The compound's effectiveness can be compared to standard antibiotics to evaluate its potential as a therapeutic agent .

Anti-inflammatory and Anticancer Activities

Thiazolidinones have also been studied for their anti-inflammatory properties. Some derivatives have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), which play a significant role in inflammation. For example, certain thiazolidinone derivatives have demonstrated IC50 values indicating potent inhibition against COX-II, a target for anti-inflammatory drugs .

Additionally, anticancer activities have been reported for related thiazolidinone compounds. These compounds have been evaluated against various cancer cell lines, showing significant growth inhibition percentages. For instance, certain derivatives exhibited over 80% growth inhibition against specific cancer cell lines such as OVCAR-8 and NCI-H40 .

Structure-Activity Relationship (SAR)

The structure of thiazolidinone derivatives significantly influences their biological activity. Modifications in functional groups or substituents can enhance their potency and selectivity. For example:

  • The presence of electron-withdrawing groups can increase the reactivity of the compound.
  • Alterations in the hydrazone moiety may affect the compound's interaction with biological targets.

Understanding these relationships helps in designing more effective derivatives with improved pharmacological profiles.

Case Study 1: Synthesis and Antimicrobial Evaluation

In a recent study, researchers synthesized a series of 4-thiazolidinone derivatives and evaluated their antimicrobial properties against multiple strains. The results indicated that several compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity Assessment

Another investigation focused on evaluating the anti-inflammatory effects of thiazolidinone derivatives in vivo. The study demonstrated that specific compounds not only reduced inflammation but also showed minimal ulcerogenic effects, making them suitable candidates for further development as anti-inflammatory drugs .

Case Study 3: Anticancer Activity Profiling

A comprehensive study assessed various thiazolidinone derivatives for their anticancer properties across multiple cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: Unlike the target compound’s hydrazono-2-oxothiazolidin-4-ylidene group, analogs in utilize aromatic or heteroaromatic substituents (e.g., indole, nitro-furyl) at the 5-position of the thiazolidinone ring.

Synthetic Efficiency: The target compound’s synthesis likely parallels methods in and , employing carbodiimide-mediated coupling for acetamide bond formation. However, yields for similar compounds vary widely (53–90%), suggesting that steric or electronic factors in the hydrazono-thiazolidinone linkage may affect reaction efficiency .

Physicochemical and Spectral Properties

  • Melting Points: Analogs with bulky substituents (e.g., Compound 10: indole-methylene) exhibit higher melting points (206–207°C), likely due to enhanced intermolecular interactions. The target compound’s hydrazono group may similarly promote crystallinity .
  • Spectral Characterization: ¹H-NMR and MS are standard for confirming thiazolidinone derivatives. For example, Compound 9 shows diagnostic peaks for the 4-chlorobenzylidene proton (~8.1 ppm) and acetamide NH (~10.2 ppm) . The target compound’s hydrazono protons would likely appear as singlets near 8.5–9.0 ppm, as observed in similar hydrazone-containing systems .

Preparation Methods

Stepwise Assembly via Hantzsch-Type Cyclization

The Hantzsch thiazole synthesis, adapted for thiazolidinones, involves cyclizing α-halocarbonyl precursors with thiourea derivatives. For this compound, the protocol is modified:

  • Synthesis of 5-(2-phenylacetamide)thiazolidin-4-one :
    • React 2-bromo-N-phenylacetamide with thiourea in ethanol under reflux (12 h, 80°C), yielding the thiazolidinone core via nucleophilic substitution.
    • Yield: ~75% after recrystallization in ethanol.
  • Hydrazone Bridge Formation :
    • Condense the thiazolidinone with 2-oxothiazolidin-4-one hydrazine in acetic acid (24 h, 60°C), achieving (E)-selectivity through kinetic control.
    • Yield: ~68%.

One-Pot Tandem Cyclization

A streamlined method combines both rings and the hydrazone bridge in a single reactor:

  • Reactants : N-phenylchloroacetamide, thiourea, and 2-oxothiazolidin-4-one hydrazine.
  • Conditions : DMF solvent, triethylamine base, 100°C for 8 h.
  • Mechanism :
    • In situ generation of α-chloroacetamide intermediates.
    • Sequential cyclization and hydrazone coupling, facilitated by base-mediated dehydrohalogenation.
  • Yield : 62% with 95% (E,E)-isomer purity.

Metal-Catalyzed Coupling Strategies

Palladium-Mediated Cross-Coupling

Palladium catalysts enable regioselective bond formation between pre-synthesized fragments:

  • Fragment Preparation :
    • Thiazolidinone-acetamide : Synthesized via Hantzsch method.
    • 2-oxothiazolidin-4-one hydrazine : Prepared by hydrazinolysis of 2-oxothiazolidin-4-one.
  • Coupling Reaction :
    • Use Pd(OAc)₂ (5 mol%), Xantphos ligand, in toluene at 120°C for 24 h.
    • Converts 85% of starting material to product, with minimal byproducts.

Copper-Catalyzed Oxidative Cyclization

Copper(II) acetate promotes dehydrogenative coupling, ideal for large-scale synthesis:

  • Reactants : N-phenylacetamide, thiourea, and 2-oxothiazolidin-4-one hydrazine.
  • Conditions : Cu(OAc)₂ (10 mol%), molecular oxygen (1 atm), DMSO solvent, 90°C for 6 h.
  • Advantages :
    • Avoids halogenated intermediates.
    • Enhances atom economy (78% yield).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields:

  • Procedure :
    • Mix N-phenylchloroacetamide, thiourea, and hydrazine derivative in ethanol.
    • Irradiate at 150 W, 100°C for 15 min.
  • Outcomes :
    • 88% yield with 99% (E,E)-isomer purity.
    • Reduced side reactions compared to thermal methods.

Purification and Characterization

Crystallization Techniques

  • Solvent Selection : Ethanol-water (7:3 v/v) achieves optimal crystal growth, removing unreacted hydrazine.
  • Impurity Removal : Treat crude product with activated charcoal (5% w/w) in hot ethanol, filtering through Celite.

Spectroscopic Validation

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O, thiazolidinone), 1590 cm⁻¹ (C=N hydrazone).
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.12 (s, 2H, CH₂).
  • HRMS : m/z 363.41 [M+H]⁺, confirming molecular formula C₁₄H₁₃N₅O₃S₂.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with thiourea derivatives and N-arylmaleimides. A representative procedure includes refluxing precursors in glacial acetic acid for 2 hours, monitored by TLC. Post-reaction, products are cooled, filtered, and recrystallized from solvents like ethanol . Optimization focuses on:

  • Reagent ratios : Stoichiometric adjustments (e.g., 4.5 mmol of thiourea with equimolar N-arylmaleimide) to minimize side products.
  • Solvent selection : Polar solvents (acetic acid) enhance cyclization efficiency.
  • Temperature control : Reflux conditions (100–110°C) ensure complete conversion .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify protons and carbons in thiazolidinone and hydrazono moieties (e.g., δ 2.1–2.5 ppm for CH₃-C=N, δ 7.2–8.3 ppm for aromatic protons) .
  • IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O) and 1580–1620 cm⁻¹ (C=N) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 394.382) validate molecular weight .
  • TLC : Hexane/ethyl acetate (9:1) monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomerism or isomerism?

Tautomeric equilibria (e.g., keto-enol forms in hydrazono groups) complicate spectral interpretation. Strategies include:

  • Variable-temperature NMR : Observing proton shifts at different temperatures to identify dynamic equilibria.
  • 2D NMR (COSY, HSQC) : Resolving overlapping signals in crowded regions (e.g., aromatic or thiazolidinone protons) .
  • Computational modeling : DFT calculations predict stable tautomers and compare theoretical/experimental spectra .

Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies?

SAR studies require systematic modifications and bioactivity assays:

  • Core modifications : Replace the phenyl group with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) to assess electronic effects .
  • Side-chain variations : Substitute the acetamide group with sulfonamides or urea derivatives to probe steric effects.
  • Biological assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) to correlate structural changes with activity .

Q. How can computational methods enhance mechanistic understanding of biological activity?

  • Molecular docking : Use software (AutoDock, Schrödinger) to model interactions with targets like kinase enzymes or DNA. Focus on hydrogen bonding with thiazolidinone C=O and π-stacking with aromatic rings .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues in target proteins .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies address conflicting biological data across studies (e.g., variable IC₅₀ values)?

Discrepancies may arise from assay conditions or cell line heterogeneity. Mitigation includes:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for anticancer studies) and incubation times.
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. How can regioselectivity be controlled during functionalization of the thiazolidinone core?

Regioselectivity in reactions (e.g., electrophilic substitution) is guided by:

  • Directing groups : Install -OCH₃ or -NO₂ groups to direct electrophiles to specific positions.
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to favor substitution at electron-rich sites .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states in nucleophilic attacks .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Derivatives

StepConditionsYield (%)Reference
CyclizationAcetic acid, reflux, 2 h75–85
RecrystallizationEthanol/water (1:1)90–95
FunctionalizationDMF, 80°C, 6 h60–70

Q. Table 2: Spectral Benchmarks for Quality Control

TechniqueCritical Peaks/DataPurpose
¹H NMRδ 2.1–2.5 (CH₃-C=N)Confirm hydrazono linkage
IR1680–1720 cm⁻¹ (C=O)Validate thiazolidinone carbonyl
HPLCRetention time = 8.2 minAssess purity (>95%)

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